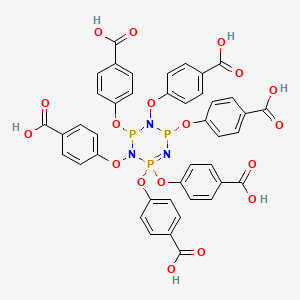

Hexa(p-carboxyphenoxy)cyclotriphosphazene

CAS No.: 69322-61-8

Cat. No.: VC8362463

Molecular Formula: C42H30N3O18P3

Molecular Weight: 957.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69322-61-8 |

|---|---|

| Molecular Formula | C42H30N3O18P3 |

| Molecular Weight | 957.6 g/mol |

| IUPAC Name | 4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid |

| Standard InChI | InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |

| Standard InChI Key | DNUVHNMSYKXWOY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis typically involves a two-step nucleophilic substitution reaction starting from HCCP :

-

Chlorine Substitution: HCCP reacts with p-hydroxyphenoxy groups under basic conditions (e.g., CsCO) to form hexa(p-hydroxyphenoxy)cyclotriphosphazene.

-

Carboxylation: The hydroxyl groups are oxidized to carboxyl groups using agents like pyridinium chlorochromate (PCC) or through aldehyde intermediates .

Key Reaction Conditions:

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

-

Temperature: Reflux (60–80°C) for substitution; room temperature for carboxylation.

Structural Analysis

Spectroscopic and crystallographic data confirm the structure:

-

FT-IR: Absence of P–Cl stretches (~600 cm) and presence of C=O stretches (~1700 cm) .

-

NMR:

-

X-ray Diffraction: Hexagonal crystal symmetry with P–N bond lengths of 1.58–1.62 Å.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 957.62 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | DMSO, DMF; insoluble in water |

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

Hexa(p-carboxyphenoxy)cyclotriphosphazene serves as a polydentate ligand for MOFs due to its six carboxyl groups. Examples include:

-

Lanthanide MOFs: High surface area (1,200–1,500 m/g) and CO adsorption capacity (4.2 mmol/g at 298 K).

-

Zinc-Based MOFs: Enhanced photocatalytic activity for dye degradation under visible light .

Flame Retardancy

The compound acts as a flame retardant in polymers (e.g., epoxy resins, polyurethanes) through:

-

Char Formation: Promotes a protective carbon layer at 400–600°C .

-

Gas-Phase Radical Trapping: Releases phosphorous radicals (PO) to quench H and OH .

| Polymer Matrix | Peak Heat Release Rate Reduction | LOI Improvement |

|---|---|---|

| Epoxy Resin | 45% | 28% → 34% |

| Polyurethane | 38% | 22% → 29% |

Data adapted from studies on analogous cyclotriphosphazenes .

Dielectric Properties

The aromatic and polar carboxyl groups enhance dielectric constants ():

Recent Research Advancements

Enhanced Synthesis Methods

Recent efforts focus on optimizing carboxylation:

-

Microwave-Assisted Synthesis: Reduces reaction time from 24 h to 2 h with comparable yields .

-

Green Solvents: Use of cyclopentyl methyl ether (CPME) lowers environmental impact .

Hybrid Materials

-

Silica Nanoparticle Composites: Improve mechanical strength (tensile strength ↑ 30%) and flame resistance.

-

Covalent Organic Frameworks (COFs): Achieve proton conductivity of 0.12 S/cm at 80°C .

Challenges and Future Directions

Despite its promise, challenges remain:

-

Scalability: Multi-step synthesis complicates large-scale production.

-

Cost: High purity HCCP and carboxylation agents increase expenses.

Future research may explore:

-

Biomedical Applications: Drug delivery via pH-responsive carboxyl groups.

-

Energy Storage: MOFs for lithium-sulfur batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume